7-bromo-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-bromo-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a bromine atom, a chromenone moiety, and a benzoxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 7-bromo-2H-chromen-2-one and 1-benzoxepine-4-carboxylic acid. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
7-bromo-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7-bromo-2H-chromen-2-one
- 1-benzoxepine-4-carboxylic acid
- Other benzoxepine derivatives
Uniqueness
7-bromo-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is unique due to its specific combination of structural features, including the bromine atom, chromenone moiety, and benzoxepine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H12BrNO4 |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
7-bromo-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H12BrNO4/c21-15-3-5-17-14(10-15)9-13(7-8-25-17)20(24)22-16-4-1-12-2-6-19(23)26-18(12)11-16/h1-11H,(H,22,24) |
InChI Key |
RTXSEPVIZZHZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3 |
Origin of Product |
United States |
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